6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Description
Historical Context and Development of Triazolopyridine Chemistry
The triazolopyridine scaffold emerged as a versatile framework in heterocyclic chemistry, driven by its fused triazole and pyridine rings. Early studies focused on its applications in synthetic intermediates and coordination chemistry. Key milestones include the development of trazodone, an antidepressant featuring a triazolopyridine core, and the use of triazolopyridine reagents (e.g., HATU, HOAt) in peptide coupling reactions. Recent advances have expanded its role in targeted therapeutics, exemplified by filgotinib (GLPG0634), a selective JAK1 inhibitor for rheumatoid arthritis and Crohn’s disease. These applications underscore the scaffold’s adaptability in modulating biological activity through structural modifications.
Nomenclature and Structural Classification
6,8-Dichloro-triazolo[4,3-a]pyridine-3-thiol belongs to the triazolo[4,3-a]pyridine subclass, characterized by a triazole ring fused to a pyridine at positions 4 and 3. The substituents at positions 6 and 8 are chlorine atoms, while the thiol (-SH) or thione (=S) group occupies position 3. The IUPAC name reflects its fused bicyclic structure and substituent positions.
Structural Features :
Physical and Chemical Properties
The compound exhibits distinct physical properties influenced by its aromaticity and substituents:
The chlorine substituents enhance electrophilicity, enabling further functionalization via nucleophilic substitution.
Tautomerism: Thiol-Thione Equilibrium
6,8-Dichloro-triazolo[4,3-a]pyridine-3-thiol exists in dynamic equilibrium between thiol (-SH) and thione (=S) tautomers. This equilibrium is critical for its reactivity and biological activity:
Analytical Characterization of Tautomerism :
Tautomer Stability :
Significance in Heterocyclic Chemistry Research
The compound serves as a synthetic precursor for bioactive molecules:
- Pharmaceutical Intermediates : Chlorine substituents enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling access to complex analogs.
- Targeted Therapeutics : Triazolopyridine derivatives are explored as kinase inhibitors (e.g., c-Met, JAK1), antidiabetics (α-glucosidase inhibitors), and anticancer agents.
- Agrochemical Development : Halogenated triazolopyridines are evaluated for herbicidal and fungicidal activity.
Case Study : Filgotinib (GLPG0634), a triazolopyridine JAK1 inhibitor, highlights the scaffold’s clinical potential in inflammatory diseases.
Properties
IUPAC Name |
6,8-dichloro-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3S/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSFMQYOLKDWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=S)N2C=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloropyridine-3-thiol with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Palladium-Catalyzed Cyclization
A key method involves a palladium-catalyzed reaction of hydrazides with 2-chloropyridine. The hydrazide undergoes chemoselective addition at its terminal nitrogen atom, followed by dehydration under microwave irradiation in acetic acid . This approach efficiently constructs the triazolo-pyridine core.
| Reactants | Conditions | Product |
|---|---|---|
| Hydrazides + 2-chloropyridine | Pd catalyst, acetic acid, microwave | triazolo[4,3-a]pyridine |
Thiophosphetane-Mediated Dehydration
Another method employs thiophosphetane compounds (e.g., Lawesson’s reagent) to dehydrate hydrazines, forming the triazole ring. This process is particularly useful for retaining stereochemical integrity during cyclization .
| Starting Material | Reagents | Product |
|---|---|---|
| Hydrazine derivatives | Thiophosphetane (e.g., Lawesson’s reagent) | Triazolo-pyridine derivatives |
Cyclization via Palladium Catalysis
The palladium-catalyzed pathway proceeds through:
-
Hydrazide addition : Hydrazide reacts with 2-chloropyridine at the terminal nitrogen, facilitated by palladium.
-
Dehydration : Microwave irradiation in acetic acid removes water, forming the fused triazole-pyridine ring .
Mechanistic Insight :
The palladium catalyst likely coordinates to the pyridine nitrogen, directing the hydrazide’s attack. Subsequent dehydration under acidic conditions drives cyclization.
Thiophosphetane-Induced Dehydration
This method exploits thiophosphetane compounds to eliminate water from hydrazines, forming the triazole ring. The reaction mechanism involves:
-
Ring-opening of thiophosphetane : Generates reactive dithiophosphine ylides.
-
Dehydration : The ylide facilitates elimination, forming the triazole ring while preserving stereochemistry .
Thiol Group Reactions
The thiol (-SH) group at position 3 enables nucleophilic substitutions and oxidation. For example:
-
Alkylation : Reaction with alkyl halides or epoxides under basic conditions.
-
Oxidative Coupling : Conversion to disulfides or thioethers under oxidizing conditions.
Chlorine Substituent Reactivity
The chlorine atoms at positions 6 and 8 participate in:
-
Nucleophilic aromatic substitution : Replacement with amines or thiols under basic conditions.
-
Electrophilic substitution : Directed by the electron-withdrawing effect of the triazole ring .
Biological Activity
While not directly studied for 6,8-dichloro- triazolo[4,3-a]pyridine-3-thiol, structurally similar triazolopyridines show:
Structural Analogues
Derivatives with modified substituents (e.g., methyl groups, thiones) exhibit varied reactivity and biological profiles. For example, triazolo-pyridine-thiones undergo transamidation and condensation reactions to form extended heterocycles .
Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Potential : The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, its interaction with cellular targets involved in cell cycle regulation has been documented .
Agricultural Applications
Fungicides : The compound has been explored as a potential fungicide due to its ability to disrupt fungal cell membranes. Its efficacy against plant pathogens suggests that it could be developed into a novel agricultural fungicide, providing an alternative to existing chemical treatments .
Herbicides : Additionally, research indicates that this compound may have herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth presents opportunities for its use in crop protection strategies .
Material Science
Polymer Chemistry : The compound's unique structure allows it to be incorporated into polymer matrices for enhanced material properties. Its application in the synthesis of functionalized polymers has been explored, particularly in creating materials with improved thermal and mechanical stability .
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| "Antimicrobial Efficacy of this compound Derivatives" | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth across multiple strains. |
| "Potential Anticancer Activity of Heterocyclic Compounds" | Medicinal Chemistry | Induced apoptosis in human cancer cell lines through targeted pathways. |
| "Evaluation of Novel Fungicides for Agricultural Use" | Agricultural Sciences | Showed effective control over common plant pathogens with low toxicity to crops. |
| "Synthesis and Characterization of Functionalized Polymers" | Material Science | Improved mechanical properties and thermal stability when incorporated into polymer matrices. |
Mechanism of Action
The mechanism of action of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 22841-86-7)
(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine Hydrochloride (CAS 1955558-29-8)
- Substituents : Fluorine at position 8 and a methanamine hydrochloride group at position 3.
- Key Differences: The fluorine atom’s electronegativity may enhance metabolic stability compared to chlorine, while the protonated amine group increases solubility in aqueous media.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives ()
- Core Structure: Quinoxaline fused with a triazole ring (vs. pyridine in the target compound).
- Substituents : Benzylpiperazine or benzoylpiperazine moieties at position 4.
- Activity Insights: Modifications to the phenyl ring substituents (e.g., electron-withdrawing groups like -NO₂ or -Cl) significantly enhanced positive inotropic activity in isolated rabbit hearts. For instance, compound 6k (4-NO₂ substitution) increased stroke volume by 15.2% ± 1.3%, outperforming the parent compound (9.92% ± 0.09%) .
Functional Group and Substituent Effects
Thiol vs. Halogen/Amine Groups
- Thiol (-SH) : Enhances nucleophilicity, enabling disulfide bond formation or metal chelation. May improve binding to cysteine-rich enzyme active sites but poses stability challenges due to oxidation sensitivity.
- Chlorine/Flourine : Halogens improve metabolic stability and lipophilicity, favoring membrane penetration. Positional differences (e.g., 3,8- vs. 6,8-dichloro) alter steric and electronic profiles.
Core Heterocycle Comparison
- Pyridine vs. Quinoxaline: Pyridine’s smaller aromatic system may reduce binding affinity but improve pharmacokinetic properties (e.g., faster distribution). Quinoxaline derivatives exhibit broader π-system interactions, often correlating with higher potency in cardiovascular applications .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- The thiol group in this compound warrants further investigation into its redox behavior and stability under physiological conditions.
- Comparative studies with 3,8-dichloro and fluoro analogs () could elucidate positional effects of halogens on bioactivity.
- Quinoxaline-derived data () suggest that electron-withdrawing substituents enhance cardiovascular activity, a hypothesis testable in pyridine-based analogs.
Biological Activity
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological macromolecules, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C6H3Cl2N3S
- Molecular Weight : 220.08 g/mol
- CAS Number : 243444-81-7
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 | |
| Cryptococcus neoformans | 30 |
The compound has been noted to have a lower minimum inhibitory concentration (MIC) than several standard antibiotics, indicating its potential as an effective antimicrobial agent.
Interaction with Biological Macromolecules
The compound's interaction with DNA and human serum albumin (HSA) has been studied extensively. It has shown strong binding affinity to these macromolecules, which may enhance its therapeutic efficacy.
Table 2: Binding Affinity Data
| Macromolecule | Binding Affinity (K_d) | Methodology |
|---|---|---|
| DNA | 0.5 µM | Fluorescence Spectroscopy |
| Human Serum Albumin | 1.2 µM | Surface Plasmon Resonance |
These interactions suggest that the compound may influence cellular processes through modulation of nucleic acid functions and protein binding.
Case Studies
In a study assessing the cytotoxicity and apoptotic effects of the compound on cancer cell lines (HeLa and MCF7), it was found that:
- Cytotoxicity : The compound exhibited IC50 values of approximately 10 µg/mL against HeLa cells.
- Apoptosis Induction : Hoechst staining revealed significant nuclear condensation in treated cells compared to controls.
This indicates the potential of this compound as an anticancer agent.
The proposed mechanism of action includes:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells.
- Cell Cycle Arrest : It causes G1 phase arrest in HeLa cells.
- Nuclease Activity : The compound exhibits nuclease-like activity that may contribute to its cytotoxic effects on cancer cells.
Q & A
Q. What are the key structural features of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol, and how do they influence reactivity?
The compound comprises a fused triazole and pyridine ring system, with chlorine substituents at positions 6 and 8, and a thiol (-SH) group at position 3. The electron-withdrawing chlorine atoms enhance electrophilic substitution resistance while the thiol group enables nucleophilic reactivity (e.g., alkylation or oxidation). The triazole ring contributes to π-π stacking interactions in biological targets, while the pyridine moiety may participate in hydrogen bonding .
Q. What are standard synthetic routes for this compound?
A typical synthesis involves:
- Condensation of diethyl oxalate with substituted ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene using sodium hydride as a base .
- Cyclization steps under reflux in acetonitrile or similar solvents to form the triazole ring .
- Purification via column chromatography or recrystallization to achieve >95% purity .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Diethyl oxalate, NaH, toluene | Form intermediate hydrazone |
| 2 | Acetonitrile, reflux | Cyclization to triazole core |
| 3 | Column chromatography | Purification |
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization requires:
- Temperature control : Reflux conditions (e.g., 80–100°C) improve cyclization efficiency compared to lower temperatures (60°C) .
- Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction rates .
- Catalyst screening : Base catalysts (e.g., NaH) or Lewis acids may accelerate intermediate formation .
- Real-time monitoring : Use 31P NMR or HPLC to track reaction progress and adjust parameters dynamically .
Q. What methodologies are recommended for predicting biological activity?
- Molecular docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to model interactions. Software such as AutoDock Vina can predict binding affinities, focusing on hydrogen bonds with the triazole-thiol moiety .
- In vitro validation : Follow docking with antifungal assays (e.g., microdilution against Candida spp.) to confirm activity .
Q. How should contradictory data on bioactivity be resolved?
Contradictions often arise from:
- Substituent effects : Varying R-groups (e.g., trifluoromethyl vs. methoxy) alter steric/electronic profiles. Perform comparative studies using analogues .
- Assay conditions : Standardize protocols (e.g., pH, incubation time) across labs. Replicate experiments with controls for enzyme inhibition .
Q. What strategies enable functionalization of the triazole-thiol scaffold?
- Phosphorylation : React with dialkyl phosphites under acidic conditions to introduce phosphonate groups at the thiol position .
- Nitro derivatives : Nitration at positions 6 or 8 using HNO3/H2SO4 enhances electrophilicity for further substitution .
- Alkylation : Treat with alkyl halides in basic media (e.g., NaOH/EtOH) to form thioethers .
Q. How can stability and solubility challenges be addressed?
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Lyophilization improves shelf life .
- Solubility : Screen co-solvents (DMSO:PBS mixtures) or formulate as cyclodextrin complexes. LogP calculations (e.g., via ChemAxon) guide solvent selection .
Q. Which analytical techniques are critical for structural confirmation?
- NMR : 1H/13C NMR identifies proton environments and carbon connectivity. Key signals: thiol (δ ~3.5 ppm), aromatic protons (δ 7–8 ppm) .
- X-ray crystallography : Resolve bond angles and confirm regiochemistry (CCDC deposition recommended) .
- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C7H4Cl2N3S) .
Q. What safety protocols are essential for handling this compound?
Q. How can research on this compound integrate with broader theoretical frameworks?
Link studies to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
